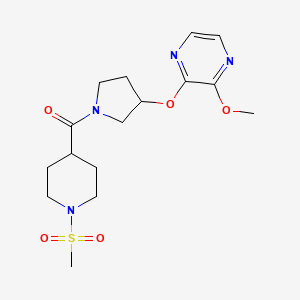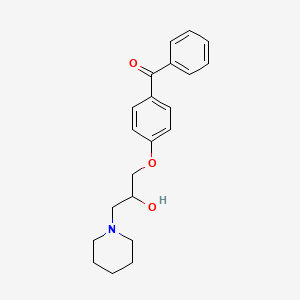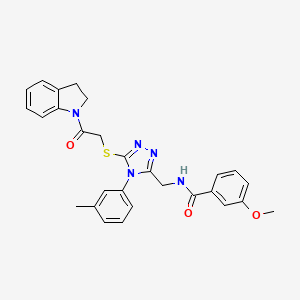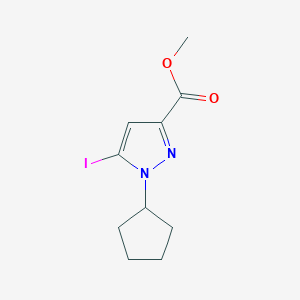![molecular formula C17H21F3N2O2S B2916316 2-(Thiomorpholine-4-carbonyl)-4-{[3-(trifluoromethyl)phenyl]methyl}morpholine CAS No. 2415569-20-7](/img/structure/B2916316.png)
2-(Thiomorpholine-4-carbonyl)-4-{[3-(trifluoromethyl)phenyl]methyl}morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Thiomorpholine-4-carbonyl)-4-{[3-(trifluoromethyl)phenyl]methyl}morpholine is a complex organic compound that features a thiomorpholine ring and a morpholine ring, both of which are connected to a central carbonyl group The compound also contains a trifluoromethyl-substituted phenyl group, which adds to its unique chemical properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Thiomorpholine-4-carbonyl)-4-{[3-(trifluoromethyl)phenyl]methyl}morpholine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Thiomorpholine Ring: The thiomorpholine ring can be synthesized by reacting a suitable thiol with an epoxide under basic conditions.
Formation of Morpholine Ring: The morpholine ring is often synthesized by reacting an amine with an epoxide in the presence of a catalyst.
Coupling Reactions: The thiomorpholine and morpholine rings are then coupled together using a carbonyl-containing reagent, such as phosgene or a similar compound.
Introduction of Trifluoromethyl-Substituted Phenyl Group: The trifluoromethyl-substituted phenyl group can be introduced through a Friedel-Crafts alkylation reaction using a trifluoromethyl-substituted benzene derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and recrystallization are employed to obtain the desired compound in high purity.
化学反応の分析
Types of Reactions
2-(Thiomorpholine-4-carbonyl)-4-{[3-(trifluoromethyl)phenyl]methyl}morpholine can undergo various chemical reactions, including:
Oxidation: The thiomorpholine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols or amines.
Substitution: The trifluoromethyl-substituted phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, nucleophiles (e.g., amines, alcohols), and electrophiles (e.g., alkyl halides) are commonly employed.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
2-(Thiomorpholine-4-carbonyl)-4-{[3-(trifluoromethyl)phenyl]methyl}morpholine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.
Biological Studies: Researchers study its interactions with enzymes and receptors to understand its biological activity and potential therapeutic uses.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic compounds.
作用機序
The mechanism of action of 2-(Thiomorpholine-4-carbonyl)-4-{[3-(trifluoromethyl)phenyl]methyl}morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s thiomorpholine and morpholine rings can form hydrogen bonds and other interactions with amino acid residues in the active sites of enzymes. The trifluoromethyl-substituted phenyl group can enhance the compound’s binding affinity and specificity through hydrophobic interactions and electronic effects.
類似化合物との比較
Similar Compounds
2-(Morpholine-4-carbonyl)-4-{[3-(trifluoromethyl)phenyl]methyl}morpholine: Lacks the thiomorpholine ring, which may affect its chemical reactivity and biological activity.
2-(Thiomorpholine-4-carbonyl)-4-{[3-(methyl)phenyl]methyl}morpholine: Lacks the trifluoromethyl group, which may influence its binding affinity and specificity.
Uniqueness
2-(Thiomorpholine-4-carbonyl)-4-{[3-(trifluoromethyl)phenyl]methyl}morpholine is unique due to the presence of both thiomorpholine and morpholine rings, as well as the trifluoromethyl-substituted phenyl group
特性
IUPAC Name |
thiomorpholin-4-yl-[4-[[3-(trifluoromethyl)phenyl]methyl]morpholin-2-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21F3N2O2S/c18-17(19,20)14-3-1-2-13(10-14)11-21-4-7-24-15(12-21)16(23)22-5-8-25-9-6-22/h1-3,10,15H,4-9,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLBWFFPZGYRJBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CC2=CC(=CC=C2)C(F)(F)F)C(=O)N3CCSCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21F3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-(diethylsulfamoyl)-N-[(2Z)-6-methanesulfonyl-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2916233.png)


![ethyl N-[(3-chlorophenyl)(2-oxocyclooctyl)methyl]carbamate](/img/structure/B2916238.png)
![1-(4-methylbenzenesulfonyl)-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}piperidine-3-carboxamide](/img/structure/B2916239.png)
![3-(2H-1,3-benzodioxol-5-yl)-5-[(4-chlorobenzenesulfonyl)methyl]-1,2,4-oxadiazole](/img/structure/B2916241.png)
![ethyl 2-[(2-fluorobenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2916242.png)


![3-methyl-6-(3-nitrophenyl)-N-[3-(propan-2-yloxy)propyl]imidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2916247.png)
![N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-methoxybenzamide](/img/structure/B2916248.png)



